molecular formula C19H21NS B1243286 6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Cat. No. B1243286
M. Wt: 295.4 g/mol
InChI Key: YVKDUIAAPBKHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a member of isoquinolines.

Scientific Research Applications

Chemical Structure and Serotonin Transporter Imaging

  • Structure Determination : The structure of compounds similar to 6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, like McN-5652, has been studied. NMR spectroscopy and X-ray structural analysis were used to determine the configuration of these compounds. Such compounds are significant for imaging the serotonin 5-HT transporter using positron emission tomography (PET) (Schulze et al., 2001).

Synthesis and Derivative Formation

  • Synthesis of Derivatives : Research includes the synthesis of various pyridine and fused pyridine derivatives from related compounds. These processes often involve reactions with different chemical agents, leading to the formation of isoquinoline derivatives and other complex compounds (Al-Issa, 2012).
  • Development of Fluorescent Probes : The compound has been used to develop fluorescent probes for detecting reducing agents like 1,4-dithiothreitol (DTT). This involves chemical reactions that result in strong fluorescence, useful in one- and two-photon imaging in biological studies (Sun et al., 2018).

Anticancer Applications

  • Cytotoxic Agents : Derivatives of pyrrolo[2,1-a]isoquinoline have been synthesized and assessed for their cytotoxic activities against various human cancer cell lines. Some of these compounds showed significant potency, highlighting their potential as anti-cancer agents (Kakhki et al., 2016).

Antimicrobial and Antifungal Properties

  • Antifungal Activity : Certain derivatives, like 4-arylthiosemicarbazides, exhibited potent antifungal effects. Studies included molecular modeling to understand the interaction of these compounds with potential antifungal targets (Siwek et al., 2012).
  • Synthesis of Antimicrobial Agents : Synthesis methodologies have been developed for pyrrolo[2,1-a]isoquinolin-3-ones with potential antimicrobial activity. This includes intramolecular cyclization techniques, with some compounds demonstrating significant bactericidal and fungicidal properties (Moreno et al., 2012).

properties

IUPAC Name

6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDUIAAPBKHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 2
Reactant of Route 2
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 3
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 4
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 5
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Reactant of Route 6
6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

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